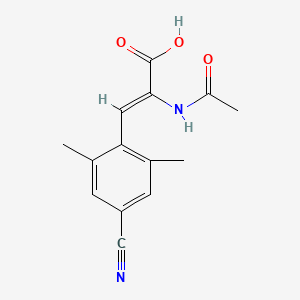

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid

Description

(Z)-2-Acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid is an acrylic acid derivative characterized by a Z-configuration double bond, an acetamido group at position 2, and a 4-cyano-2,6-dimethylphenyl substituent at position 3 (Figure 1). This compound is of interest in pharmacological and synthetic chemistry due to its structural features, which include a polar cyano group and sterically hindered dimethyl groups. These attributes may influence its drug-likeness, binding affinity, and metabolic stability . The compound is commercially available with 98% purity (CHEMICELL), indicating its relevance in research applications such as enzyme inhibition studies or as a precursor for bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-8-4-11(7-15)5-9(2)12(8)6-13(14(18)19)16-10(3)17/h4-6H,1-3H3,(H,16,17)(H,18,19)/b13-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRFLQJXIUXDI-MLPAPPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)O)NC(=O)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)O)\NC(=O)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where an appropriate aldehyde or ketone reacts with malonic acid derivatives in the presence of a base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions are employed to achieve large-scale synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

Oxidation: 4-cyano-2,6-dimethylbenzoic acid.

Reduction: 4-cyano-2,6-dimethylbenzylamine.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of acrylic acids, including (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid, exhibit significant anticancer properties. The cyano group is known to enhance the compound's ability to inhibit cancer cell proliferation.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed potent activity against various cancer cell lines, suggesting that this compound could be explored as a lead compound for further development in anticancer therapies .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects due to its structural similarities with known anti-inflammatory agents. The acetamido group can enhance solubility and bioavailability, making it a candidate for drug formulation.

Data Table : Comparative Anti-inflammatory Activity

Polymer Synthesis

This compound can serve as a monomer for the synthesis of polymers with specific properties. Its ability to form cross-linked structures can be utilized in creating materials with enhanced mechanical strength and thermal stability.

Case Study :

Research conducted at a leading materials science laboratory demonstrated the successful polymerization of this compound into a thermosetting polymer. The resulting material exhibited excellent thermal resistance and mechanical properties suitable for industrial applications .

Dye and Pigment Production

The compound's unique chromophoric properties make it suitable for use in dyes and pigments. Its stability under various environmental conditions enhances its applicability in coatings and textiles.

Data Table : Dye Stability Comparison

Mechanism of Action

The mechanism by which (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Pharmacological and Physicochemical Properties

Drug-Likeness and Bioactivity

While direct data for the target compound is unavailable, structurally related 2-cyano-3-phenylacrylamide derivatives have undergone in silico screening for drug-likeness. These studies emphasize the role of cyano groups in enhancing target binding and di-tert-butyl groups in improving metabolic stability . The target’s cyano and dimethyl substituents may similarly optimize lipophilicity (LogP) and polar surface area (PSA), critical for blood-brain barrier penetration or renal clearance.

Solubility and Stability

The cyano group’s electron-withdrawing nature likely increases acidity (pKa) compared to chloro or methyl-substituted analogs, affecting solubility in aqueous media. Stability data is absent, but the commercial availability of esters (e.g., methyl, acetoxy) suggests hydrolytic sensitivity in the parent acid form .

Biological Activity

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid is a compound that has garnered attention for its potential biological activities. This article explores its properties, biological mechanisms, and relevant case studies.

- Chemical Formula : C15H16N2O3

- Molecular Weight : 272.3 g/mol

- CAS Number : 2449062-50-2

- IUPAC Name : this compound

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : This compound has been studied for its ability to inhibit various enzymes, including cyclin-dependent kinases (CDKs) and tyrosinase. Inhibition of CDKs is particularly relevant in cancer therapy as it can halt cell proliferation.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

1. Anticancer Activity

A study investigated the effects of this compound on glioma cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of the AKT/mTOR signaling pathway. These findings suggest a potent anti-glioma effect, warranting further investigation into its therapeutic potential in oncology .

2. Antimicrobial Properties

Research has shown that derivatives of similar compounds exhibit activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Leishmania donovani and Trypanosoma cruzi, suggesting that this compound could have comparable activity against these parasites .

3. Tyrosinase Inhibition

In studies focusing on skin disorders such as hyperpigmentation, compounds structurally related to this compound have shown significant tyrosinase inhibition with IC50 values comparable to established inhibitors like kojic acid . This property makes it a candidate for cosmetic applications aimed at skin lightening.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers achieve high (Z)-isomeric purity during synthesis of this compound?

Methodological Answer: High (Z)-isomeric purity (>98%) can be attained using a two-step approach:

Condensation Reaction : React 4-cyano-2,6-dimethylbenzaldehyde with ethyl diazoacetate under controlled pH and temperature to form the acrylate intermediate.

Acetylation and Isomer Control : Introduce the acetamido group via acetylation under inert conditions (e.g., nitrogen atmosphere) to minimize epimerization. Solvent polarity (e.g., DMF/water mixtures) and low temperatures (0–5°C) favor the Z-configuration .

Alternative biocatalytic methods using immobilized enzymes (e.g., lipases) can also enhance stereoselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm substituent positions and Z-configuration. The cyano group (δ ~110–120 ppm in ) and acetamido protons (δ ~2.0 ppm in ) are key markers. Overlapping signals (e.g., aromatic protons) may require 2D-COSY or HSQC for resolution .

- X-ray Crystallography : Resolve the Z-configuration unambiguously via single-crystal analysis. Monoclinic space groups (e.g., ) with refinement in SHELXL provide precise bond angles and torsional data .

Q. Why is the Z-configuration significant for this compound’s reactivity?

Methodological Answer: The Z-configuration imposes steric constraints between the 4-cyano-2,6-dimethylphenyl group and the acetamido moiety, influencing:

- Reactivity : Enhanced electrophilicity at the α,β-unsaturated carbonyl for Michael addition or cycloaddition reactions.

- Biological Interactions : Preferential binding to enzymes (e.g., hydrolases) due to spatial alignment of functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) to reduce side reactions during acetylation.

- Purification : Use flash chromatography (silica gel, 3:2 ethyl acetate/petroleum ether) followed by recrystallization (EtO/petroleum ether) to isolate the pure Z-isomer .

- In-line Analytics : Implement HPLC-MS to monitor reaction progress and detect early-stage byproducts (e.g., E-isomer or hydrolyzed derivatives) .

Q. How can researchers resolve spectral overlaps in NMR analysis of derivatives?

Methodological Answer:

- High-Field NMR : Use 600 MHz or higher instruments to separate overlapping aromatic signals (e.g., 4-cyano-2,6-dimethylphenyl protons).

- Solvent Optimization : Deuterated DMSO or acetone can deshield protons, improving resolution.

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational exchange .

Q. What computational methods validate the electronic structure of this compound?

Methodological Answer:

Q. How does biocatalytic synthesis improve sustainability compared to traditional methods?

Methodological Answer: Biocatalysis (e.g., using Candida antarctica lipase B) offers:

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Hydrolysis Risk : The α,β-unsaturated ester is prone to hydrolysis. Store under anhydrous conditions (desiccator, argon atmosphere) at –20°C.

- Light Sensitivity : Amber vials prevent photooxidation of the cyano group.

- Analytical Monitoring : Conduct stability-indicating HPLC every 6 months to assess degradation (e.g., formation of 4-cyano-2,6-dimethylbenzoic acid) .

Q. How can this compound serve as a precursor for enzyme inhibitor design?

Methodological Answer:

- Scaffold Modification : Introduce sulfhydryl or fluorinated groups at the acrylate position to enhance binding affinity.

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure inhibition constants () against proteases or kinases.

- Metabolic Stability : Assess oxidative metabolism in liver microsomes to guide structural optimization .

Q. What crystallographic parameters ensure reproducibility in single-crystal growth?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.